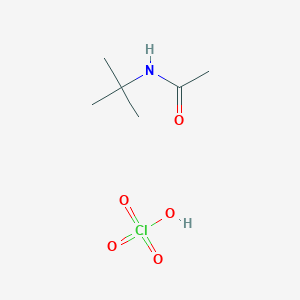
N-tert-butylacetamide;perchloric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butylacetamide: is an organic compound with the molecular formula C6H13NO and a molecular weight of 115.1735 g/mol . It is also known by other names such as tert-butylacetamide and acetamide, N-(1,1-dimethylethyl)- . This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of an acetamide moiety.
Perchloric acid: , with the chemical formula HClO4 , is a strong acid commonly used in various chemical reactions. It is known for its powerful oxidizing properties and is often used in analytical chemistry and industrial applications.
Vorbereitungsmethoden
N-tert-butylacetamide: can be synthesized through several methods. One common method involves the reaction of tert-butylamine with acetic anhydride or acetyl chloride under controlled conditions . Another method involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Perchloric acid: is typically produced by the reaction of sodium perchlorate with hydrochloric acid . This reaction yields perchloric acid and sodium chloride as a byproduct.
Analyse Chemischer Reaktionen
N-tert-butylacetamide: undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, N-tert-butylacetamide can undergo hydrolysis to form tert-butylamine and acetic acid .
Substitution: N-tert-butylacetamide can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Perchloric acid: is a strong oxidizing agent and can react with various organic and inorganic compounds. It is often used in oxidation reactions and as a catalyst in certain chemical processes.
Wissenschaftliche Forschungsanwendungen
N-tert-butylacetamide: has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides through the Ritter reaction .
Perchloric acid: is widely used in analytical chemistry for the preparation of perchlorate salts and in the determination of various metal ions. It is also used in the production of explosives and rocket propellants due to its strong oxidizing properties.
Wirkmechanismus
The mechanism of action of N-tert-butylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis . The pathways involved in its mechanism of action include hydrolysis , oxidation , and substitution reactions .
Perchloric acid: exerts its effects through its strong oxidizing properties. It can oxidize various organic and inorganic compounds, leading to the formation of new products. The molecular targets of perchloric acid include electron-rich species that can undergo oxidation.
Vergleich Mit ähnlichen Verbindungen
N-tert-butylacetamide: can be compared with other similar compounds, such as:
N-methylacetamide: This compound has a methyl group instead of a tert-butyl group attached to the nitrogen atom.
N-ethylacetamide: Similar to N-methylacetamide, this compound has an ethyl group attached to the nitrogen atom.
N-isopropylacetamide: This compound has an isopropyl group attached to the nitrogen atom, leading to variations in its reactivity and stability compared to N-tert-butylacetamide.
The uniqueness of N-tert-butylacetamide lies in its tert-butyl group, which provides steric hindrance and influences its reactivity and stability in various chemical reactions.
Eigenschaften
CAS-Nummer |
96426-89-0 |
|---|---|
Molekularformel |
C6H14ClNO5 |
Molekulargewicht |
215.63 g/mol |
IUPAC-Name |
N-tert-butylacetamide;perchloric acid |
InChI |
InChI=1S/C6H13NO.ClHO4/c1-5(8)7-6(2,3)4;2-1(3,4)5/h1-4H3,(H,7,8);(H,2,3,4,5) |
InChI-Schlüssel |
HNCHGHBZSFIMAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(C)(C)C.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


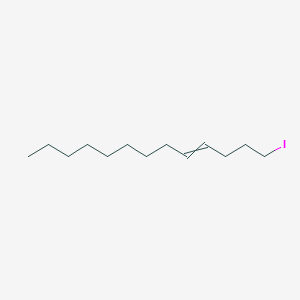
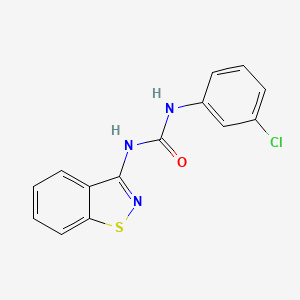

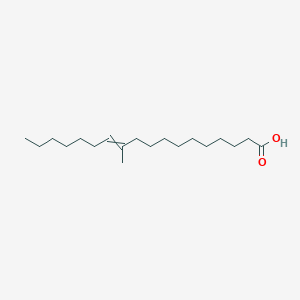
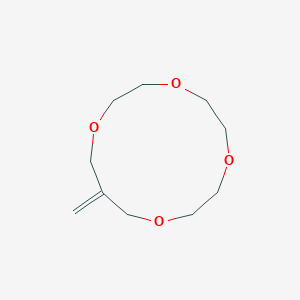
![2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide](/img/structure/B14343563.png)
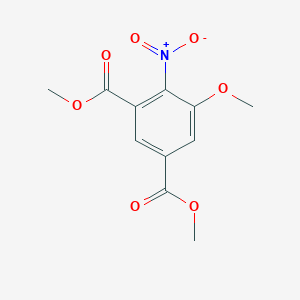
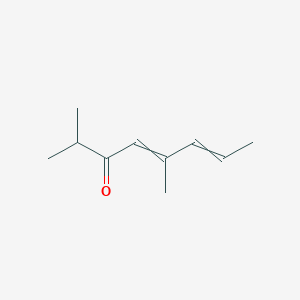
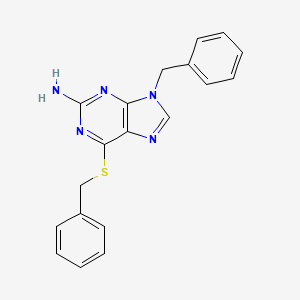
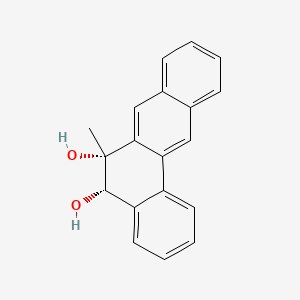
![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)
![3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane](/img/structure/B14343603.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide](/img/structure/B14343608.png)
